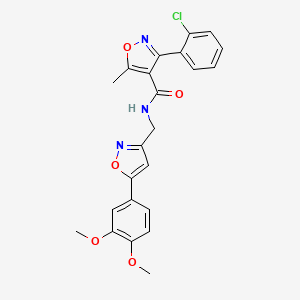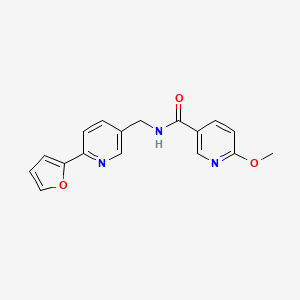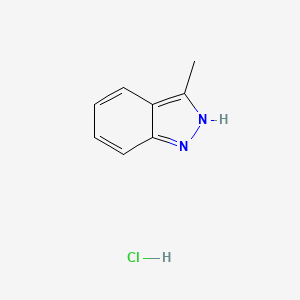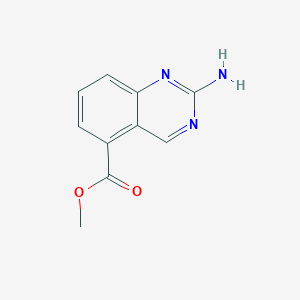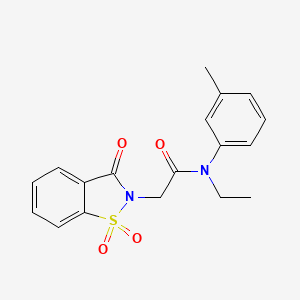![molecular formula C14H19N3O3 B2821032 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one CAS No. 2097866-14-1](/img/structure/B2821032.png)
3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antidepressant and Antianxiety Activity
- A study by Kumar et al. (2017) focused on synthesizing novel derivatives related to 3-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one. These compounds were evaluated for their antidepressant and antianxiety activities in mice, showing promising results in behavioral tests (Kumar et al., 2017).
Antimicrobial Activity
- Research by Başoğlu et al. (2013) explored azole derivatives starting from furan-2-carbohydrazide, leading to compounds with antimicrobial activities. These derivatives demonstrated effectiveness against various microorganisms (Başoğlu et al., 2013).
Fungicidal and Herbicidal Activity
- A study by Wang et al. (2015) synthesized novel furan/thiophene and piperazine-containing compounds. They exhibited significant fungicidal activity against plant fungi and showed potential as herbicides (Wang et al., 2015).
Analysis in Bulk Drug Synthesis
- Morley et al. (1997) described a method for determining residual amines in bulk drug manufacturing, including compounds like this compound. This method is vital for quality control in pharmaceutical production (Morley et al., 1997).
Anticancer and Antiangiogenic Effects
- Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives, including those related to the compound , for their anticancer and antiangiogenic effects. These compounds were found to inhibit tumor growth and angiogenesis in mice models (Chandrappa et al., 2010).
Metabolism and Bioactivation Study
- Erve et al. (2007) conducted a detailed study on the in vitro metabolism of prazosin, a compound related to this compound, revealing new insights into its metabolic transformations and potential bioactivation pathways (Erve et al., 2007).
Antipsychotic Potential
- Raviña et al. (2000) synthesized novel butyrophenones with derivatives similar to the compound , evaluating their potential as antipsychotic agents. The study included in vitro assays and in vivo tests to determine their efficacy and safety profile (Raviña et al., 2000).
Anticancer Activity of Platinum(II) Complexes
- Amir et al. (2016) developed heteroleptic platinum(II) dithiocarbamates using 4-(furan-2-carbonyl)piperazine-1-carbodithioate, showing high anticancer potency against various cancer cell lines. This research highlights the potential of these compounds in cancer therapy (Amir et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15-5-4-11(13(15)18)16-6-8-17(9-7-16)14(19)12-3-2-10-20-12/h2-3,10-11H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQURQGXWNGMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

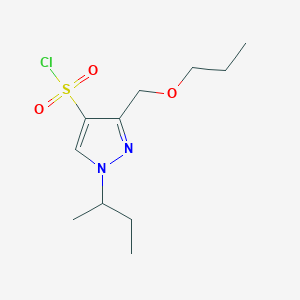
![2-Chloro-N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B2820953.png)
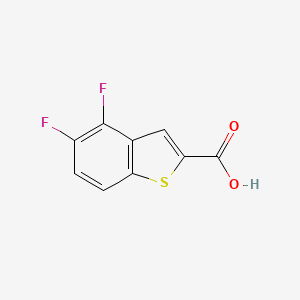
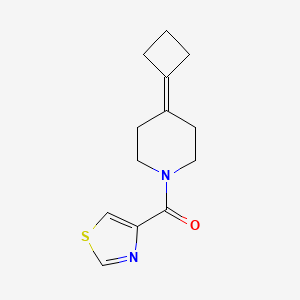
![2-[(1-Butan-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2820957.png)
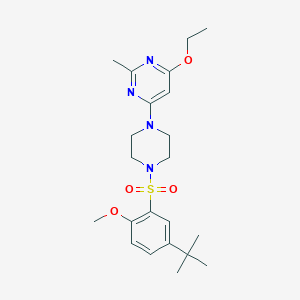
![2-Chloro-N-[[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2820962.png)
![6-amino-4-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2820963.png)

